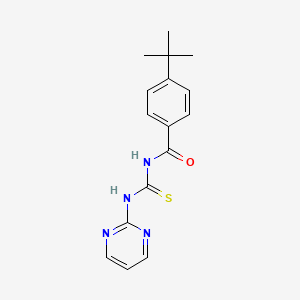

(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group, a phenyl group, a pyrimidin-2-ylamino group, and a thioxomethyl formamide group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is a common aromatic ring that can participate in π-π interactions and influence the compound’s physical and chemical properties . The pyrimidin-2-ylamino group contains a pyrimidine ring, which is a heterocyclic aromatic ring that is often found in biological molecules . The thioxomethyl formamide group contains a thioamide, which is similar to an amide but with a sulfur atom replacing the oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the bulky tert-butyl group and the aromatic phenyl and pyrimidin-2-ylamino groups. The thioxomethyl formamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The tert-butyl group is relatively unreactive, while the phenyl and pyrimidin-2-ylamino groups could potentially participate in electrophilic aromatic substitution reactions. The thioxomethyl formamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky tert-butyl group and the aromatic phenyl and pyrimidin-2-ylamino groups could influence its solubility, boiling point, and melting point .科学的研究の応用

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been acknowledged for their pivotal role in the stereoselective synthesis of amines and their derivatives. These compounds serve as chiral auxiliaries in asymmetric N-heterocycle synthesis, offering pathways to piperidines, pyrrolidines, and azetidines, which are structural motifs in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).

Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidine scaffolds have been extensively explored for their broad spectrum of biological activities. In medicinal chemistry, these scaffolds are foundational in developing compounds with potential therapeutic applications. For instance, hybrid catalysts have been applied to synthesize 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), highlighting the versatility of pyrimidine derivatives in pharmaceutical development (Parmar et al., 2023).

Synthetic Phenolic Antioxidants

Compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share the tert-butyl phenyl characteristic, have been recognized for their roles as synthetic phenolic antioxidants. These antioxidants are used across various industries to prolong product shelf life by retarding oxidative reactions. Their environmental occurrence, human exposure, and potential toxicological implications have been subjects of recent studies (Liu & Mabury, 2020).

Teriflunomide in Multiple Sclerosis

Teriflunomide, a drug that inhibits de novo pyrimidine synthesis, illustrates the application of pyrimidine synthesis inhibition in treating relapsing-remitting multiple sclerosis. This example demonstrates how the manipulation of pyrimidine pathways can lead to significant therapeutic outcomes (Scott, 2019).

Optoelectronic Materials from Pyrimidine Derivatives

Research into quinazolines and pyrimidines for optoelectronic materials underscores the importance of pyrimidine derivatives in developing electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of pyrimidine-based compounds in advancing optoelectronic technologies (Lipunova et al., 2018).

作用機序

Target of Action

The compound contains a pyrimidin-2-ylamino group, which is a common motif in many biologically active compounds and drugs. This group can interact with various biological targets, such as enzymes and receptors, depending on the specific context .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, the compound could bind to its target, leading to a change in the target’s activity .

Biochemical Pathways

The compound contains a tert-butyl group, which is known for its unique reactivity pattern. This group could be involved in various chemical transformations and could have implications in different biosynthetic and biodegradation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the biological system in which it is present. The tert-butyl group in the compound could influence these properties .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biological context. These effects could range from changes in cellular signaling pathways to alterations in cell function .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of the compound .

特性

IUPAC Name |

4-tert-butyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-16(2,3)12-7-5-11(6-8-12)13(21)19-15(22)20-14-17-9-4-10-18-14/h4-10H,1-3H3,(H2,17,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMHASHDKBUHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)

![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)

![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)